[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol
Overview
Description
[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methanol is a chemical compound with the molecular formula C13H16N2OS It is a derivative of benzothiazole and piperidine, two important classes of heterocyclic compounds
Mechanism of Action
Target of Action
The primary targets of (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin, which are key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of inflammation . By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators, leading to a decrease in inflammation and associated symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol typically involves the reaction of benzothiazole derivatives with piperidine derivatives. One common method includes the use of a piperidine derivative and a benzothiazole derivative under specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperature, pH, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
Chemistry
In chemistry, [1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are targets for drug development .
Medicine
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It has applications in the production of polymers and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound is structurally similar and has been studied for its antibacterial activity.
Benzothiazole derivatives: Various benzothiazole derivatives have been explored for their biological activities, including anti-tubercular and antimicrobial properties.
Uniqueness
What sets [1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol apart is its unique combination of the benzothiazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-9-10-5-7-15(8-6-10)13-14-11-3-1-2-4-12(11)17-13/h1-4,10,16H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPHYZQGLSKXQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269286 | |
Record name | 1-(2-Benzothiazolyl)-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137309-95-6 | |
Record name | 1-(2-Benzothiazolyl)-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137309-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Benzothiazolyl)-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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